(S)-2-(Thiophen-2-yl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(2S)-2-thiophen-2-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m0/s1 |
InChI Key |
ABDXALOYXTXLSK-LURJTMIESA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=CS2 |
Canonical SMILES |
C1CNC1C2=CC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Thiophen 2 Yl Azetidine and Analogues
Strategies for Azetidine (B1206935) Ring Construction
The synthesis of the azetidine ring can be broadly categorized into intramolecular cyclization approaches and cycloaddition reactions. Each strategy offers distinct advantages and is applicable to a range of substrates, with the choice of method often dictated by the desired substitution pattern and stereochemistry.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and widely employed strategy for the formation of the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule, typically from a precursor containing a nitrogen nucleophile and a carbon atom bearing a suitable leaving group or an electrophilic center at the γ-position.
One of the most common and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution, a type of 4-exo-trig cyclization according to Baldwin's rules. This reaction involves the attack of a nitrogen nucleophile on an electrophilic carbon center, displacing a leaving group to form the four-membered ring.
The general approach involves the synthesis of a γ-amino alcohol or a related derivative, where the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes the intramolecular SN2 reaction, leading to the formation of the azetidine ring. For the synthesis of enantiomerically pure 2-substituted azetidines like (S)-2-(Thiophen-2-yl)azetidine, the stereochemistry is typically established in the starting amino alcohol precursor, which can be derived from the corresponding chiral amino acid.
A notable example of this strategy is the synthesis of 2-cyano azetidines from β-amino alcohols. nih.gov This method involves the conversion of the amino alcohol to a γ-chloroamine, followed by a base-induced cyclization. While this specific example does not feature a thiophene (B33073) substituent, the methodology is adaptable for the synthesis of 2-aryl and 2-heteroaryl azetidines. The key is the preparation of the requisite chiral γ-functionalized amine precursor.
Another relevant approach is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This method provides access to functionalized azetidines and demonstrates the utility of Lewis acids in promoting the desired 4-exo-tet ring closure. frontiersin.org
| Precursor Type | Leaving Group | Base/Catalyst | Product Scope | Ref. |
| γ-Amino alcohol | Mesylate, Tosylate | Strong base (e.g., NaH) | 2-Substituted azetidines | General |
| β-Amino alcohol | Chloride (from SOCl₂) | Base | 2-Cyano azetidines | nih.gov |
| cis-3,4-Epoxy amine | Epoxide | La(OTf)₃ | Functionalized azetidines | frontiersin.org |
Reductive cyclization of imines offers an alternative pathway to azetidines, particularly for N-substituted derivatives. This method typically involves the formation of an imine from a γ-haloamine or a related precursor, followed by reduction and subsequent intramolecular cyclization.
A well-established procedure involves the treatment of γ-haloalkyl-imines with a reducing agent such as sodium borohydride. The initial reduction of the imine to the corresponding amine is followed by an in-situ intramolecular nucleophilic substitution to furnish the azetidine ring. This method has been successfully applied to the synthesis of various N-substituted azetidines in high yields.
For the synthesis of 2-(thiophen-2-yl)azetidine analogues, the required γ-haloalkyl-imine precursor can be prepared from a suitable thiophene-containing carbonyl compound and a γ-haloamine. The stereochemical outcome at the C2-position would depend on the stereochemistry of the starting materials and the reaction conditions.
| Imine Precursor | Reducing Agent | Key Features | Ref. |
| γ-Haloalkyl-imine | Sodium Borohydride | One-pot reduction and cyclization | General |
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, provides a powerful tool for the construction of functionalized azetidine rings. This strategy is particularly useful for the synthesis of azetidines bearing functional groups at the 3-position.
In a relevant study, new azetidine derivatives were synthesized through the aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com While this example focuses on substitution at the 3-position, the principle can be adapted. A hypothetical intramolecular aza-Michael approach to a 2-thiophenylazetidine analogue could involve a substrate containing both a thiophene-substituted Michael acceptor and a suitably positioned amine nucleophile.
The development of asymmetric aza-Michael reactions using chiral organocatalysts has opened avenues for the enantioselective synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net A squaramide-catalyzed asymmetric cascade aza-Michael/Michael addition has been successfully employed for the synthesis of chiral trisubstituted pyrrolidines, and similar strategies could potentially be developed for the asymmetric synthesis of azetidines. rsc.org
| Reaction Type | Catalyst/Promoter | Key Features | Ref. |
| Intermolecular Aza-Michael Addition | DBU | Synthesis of 3-functionalized azetidines | mdpi.com |
| Asymmetric Aza-Michael Addition | Chiral Organocatalysts (e.g., Squaramides) | Enantioselective C-N bond formation | nih.govresearchgate.netrsc.org |
Cycloaddition Reactions
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a highly convergent and atom-economical approach to the synthesis of azetidines.
The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for the synthesis of the azetidine ring. nih.gov This reaction is typically promoted by photochemical activation. The development of visible-light-mediated protocols has made this reaction more accessible and applicable to a wider range of substrates. researchgate.netnih.govchemrxiv.org
For the synthesis of this compound, a potential strategy would involve the [2+2] cycloaddition of an imine derived from thiophene-2-carbaldehyde (B41791) with a suitable alkene. The stereochemical control in such reactions can be challenging, often leading to a mixture of diastereomers. However, recent advances in photocatalysis have shown promise in controlling the stereoselectivity.
Recent research has demonstrated the use of N-sulfonylimines in photosensitized [4+2] and [2+2] cycloaddition reactions, where modulation of the imine substrate can direct the reaction towards the formation of azetidines. nih.gov This highlights the potential for tuning the electronic properties of the imine, which could be beneficial when incorporating a thiophene moiety.
| Imine Component | Alkene Component | Promoter | Key Features | Ref. |
| Imines | Alkenes | UV light, Visible light photocatalysts | Direct formation of the azetidine ring | nih.govresearchgate.netnih.govchemrxiv.org |
| N-Sulfonylimines | Alkenes | Visible light photocatalysts | Substrate-controlled divergence between [4+2] and [2+2] cycloadditions | nih.gov |
[3+1] Cycloadditions
The [3+1] cycloaddition approach offers a convergent route to the azetidine core by combining a three-atom component with a one-atom synthon. While direct [3+1] cycloadditions to form 2-substituted azetidines are not extensively documented for thiophene derivatives, the synthesis of related 2-azetines, which can be subsequently reduced to azetidines, provides a viable pathway.
One such strategy involves the copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates. nih.gov This method yields tetrasubstituted 2-azetines with high enantiomeric excess. nih.gov The resulting 2-azetines can then be reduced, for instance through catalytic hydrogenation, to the corresponding saturated azetidines, preserving the stereochemical integrity established in the cycloaddition step. nih.gov Although a direct application to a thiophene-substituted substrate has not been explicitly demonstrated, this methodology presents a promising avenue for the asymmetric synthesis of this compound analogues.
| Reactants | Catalyst/Conditions | Product | Enantiomeric Excess (ee) | Reference |
| Imido-sulfur ylide and enoldiazoacetate | Copper catalyst with chiral sabox ligand | Tetrasubstituted 2-azetine | Up to 95% | nih.gov |
Photocycloaddition Strategies
Photocycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful tool for the construction of four-membered rings. The aza Paternò–Buchi reaction, the photocycloaddition between an imine and an alkene, offers a direct route to the azetidine skeleton. researchgate.netchemrxiv.orgchemrxiv.orgrsc.org Recent advancements have enabled these reactions to be carried out using visible light, which offers milder reaction conditions and broader functional group tolerance compared to traditional UV irradiation. researchgate.netchemrxiv.orgchemrxiv.org
The strategy often involves the triplet energy transfer from a suitable photocatalyst to an imine precursor, which then undergoes cycloaddition with an alkene. researchgate.netchemrxiv.orgchemrxiv.org While the direct synthesis of this compound via this method has not been specifically reported, the scope of visible-light-mediated aza Paternò–Büchi reactions has been shown to include a variety of imines and alkenes, suggesting its potential applicability. researchgate.netchemrxiv.orgchemrxiv.org For instance, the reaction of an imine derived from thiophene-2-carbaldehyde with a suitable alkene under photocatalytic conditions could theoretically yield the desired azetidine. The stereoselectivity of such a reaction would be a critical aspect to control, potentially through the use of chiral catalysts or auxiliaries.
| Imine Precursor | Alkene | Photocatalyst/Conditions | Product | Reference |
| Glyoxylate oximes | Various alkenes | Iridium-based photocatalyst, visible light | Highly functionalized azetidines | chemrxiv.orgchemrxiv.org |
| 2-Isoxazoline-3-carboxylates | Various alkenes | Iridium photocatalyst, visible light | Functionalized azetidines | researchgate.net |
Ring Rearrangement and Transformation Approaches
Ring rearrangement and transformation strategies provide powerful and often stereospecific routes to the azetidine core from more readily available cyclic precursors. These methods include the contraction of five-membered rings and the expansion of three-membered rings.
Ring Contraction from Five-Membered Heterocycles (e.g., pyrrolidinones)
The ring contraction of five-membered heterocycles, such as pyrrolidinones, offers a viable synthetic route to functionalized azetidines. A notable example is the Favorskii-type rearrangement of α-halo-pyrrolidinones. While specific examples leading to 2-(thiophen-2-yl)azetidine are not prevalent in the literature, the general methodology is well-established. rsc.orgrsc.org
For instance, the synthesis of α-carbonylated N-sulfonylazetidines can be achieved through a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgrsc.org To apply this to the synthesis of the target molecule, one would require a precursor such as 5-(thiophen-2-yl)pyrrolidinone. The synthesis of such precursors, followed by α-halogenation and subsequent base-induced ring contraction, could provide access to 2-(thiophen-2-yl)azetidine derivatives. The stereochemistry at the 2-position would need to be controlled during the synthesis of the pyrrolidinone precursor or established in a subsequent resolution or asymmetric transformation step.
Ring Expansion from Three-Membered Heterocycles (e.g., aziridines)
The ring expansion of aziridines to azetidines is a highly attractive method for the synthesis of the four-membered ring system, often proceeding with high stereochemical fidelity. A particularly relevant and innovative approach is the biocatalytic one-carbon ring expansion of aziridines. chemrxiv.org
In a noteworthy example, a thiophene-bearing aziridine (B145994) has been shown to undergo a chemoselective ring expansion to the corresponding azetidine. chemrxiv.org This transformation is catalyzed by an engineered "carbene transferase" enzyme, a variant of cytochrome P450. The enzyme facilitates a highly enantioselective nih.govacs.org-Stevens rearrangement of an in situ generated aziridinium (B1262131) ylide. chemrxiv.org This method is particularly significant as it directly addresses the challenge of installing the thiophene moiety at the 2-position with excellent stereocontrol. chemrxiv.org
| Substrate | Catalyst | Reaction Type | Product | Enantiomeric Ratio (er) | Reference |
| N-protected 2-(thiophen-2-yl)aziridine | Engineered Cytochrome P450 (P411-AzetS) | Biocatalytic nih.govacs.org-Stevens Rearrangement | N-protected 2-(thiophen-2-yl)azetidine | 99:1 | chemrxiv.org |
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group of an azetidin-2-one, commonly known as a β-lactam, is a well-established and reliable method for the synthesis of the corresponding azetidine. This two-step approach first involves the construction of the β-lactam ring, followed by its reduction. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a classic and versatile method for the synthesis of β-lactams. nih.govderpharmachemica.comresearchgate.netmdpi.comnih.govnih.gov
The synthesis of a β-lactam precursor for this compound can be envisioned through the reaction of a suitable ketene with an imine derived from thiophene-2-carbaldehyde. For instance, the reaction of benzyloxyketene with N-benzyl-1-(thiophen-2-yl)methanimine has been reported to produce the corresponding cis-3-benzyloxy-1-benzyl-4-(thiophen-2-yl)azetidin-2-one. mdpi.com The stereochemistry of the resulting β-lactam can often be controlled, with the cis isomer being the major product in many cases. mdpi.com
Subsequent reduction of the β-lactam carbonyl can be achieved using various reducing agents, such as borane (B79455) complexes or aluminum hydrides, to yield the desired azetidine. The choice of reducing agent is crucial to avoid cleavage of the strained four-membered ring. The enantioselective synthesis of the β-lactam precursor, for example, through the use of chiral auxiliaries or catalysts in the Staudinger reaction, would allow for the preparation of enantiomerically pure this compound after the reduction step.
| Imine | Ketene | Product (β-Lactam) | Stereochemistry | Reference |
| 1-(Benzo[b]thiophen-2-yl)-N-benzylmethanimine | Phthalamido ketene | 1-benzyl-3-phthalamido-4-(benzo[b]thiophen-2-yl)azetidin-2-one | cis | mdpi.com |
Incorporation of the Thiophen-2-yl Moiety
Besides constructing the azetidine ring with the thiophene substituent already in place, an alternative strategy involves the formation of the azetidine core first, followed by the introduction of the thiophen-2-yl group. Modern cross-coupling reactions offer powerful tools for such a transformation.
A recently developed method involves the nickel-catalyzed cross-coupling of redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acids with heteroaryl halides. researchgate.net This approach allows for the direct installation of a heteroaryl group, such as thiophene, at the 2-position of the azetidine ring. The reaction proceeds under photoredox-transition metal dual catalysis, enabling the coupling of sp3-hybridized carbon centers with sp2-hybridized carbons of heteroaromatic systems. researchgate.net This "off-the-shelf" approach is particularly attractive as it utilizes readily available starting materials and offers a modular route to a variety of 2-heteroaryl azetidines. researchgate.net
| Azetidine Precursor | Heteroaryl Halide | Catalyst System | Product | Reference |
| Redox-active NHP azetidine-2-carboxylate | 2-Iodothiophene (B115884) | Nickel catalyst / Photoredox catalyst | 2-(Thiophen-2-yl)azetidine derivative | researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a viable, albeit less common, strategy for synthesizing 2-aryl or 2-heteroaryl azetidines. In a hypothetical Suzuki coupling approach, a pre-formed N-protected 2-haloazetidine could be coupled with thiophene-2-boronic acid. Similarly, a Stille coupling would involve the reaction of an N-protected 2-haloazetidine with an organostannane reagent like 2-(tributylstannyl)thiophene. These reactions typically require a palladium catalyst, such as Pd(PPh₃)₄, and a base for the Suzuki coupling.
A more advanced and targeted strategy involves the C(sp³)–H arylation. Research has demonstrated the palladium-catalyzed, picolinamide-directed C–H arylation of saturated rings. nih.gov In this approach, an azetidine bearing a picolinamide (B142947) directing group on the ring nitrogen could undergo direct coupling with 2-iodothiophene at a C-H bond, offering a highly efficient route that avoids the pre-functionalization required in traditional cross-coupling. nih.gov For instance, a C(sp³)–H (het)arylation protocol using a Pd(OAc)₂/CuBr₂/CsOAc system has been successfully applied to complex molecules, demonstrating its potential for the synthesis of compounds like 2-(thiophen-2-yl)azetidine. nih.gov
| Reaction Type | Azetidine Substrate | Thiophene Reagent | Catalyst System (Typical) | Key Feature |
| Suzuki Coupling | N-Boc-2-bromoazetidine | Thiophene-2-boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Utilizes stable and accessible boronic acids. |
| Stille Coupling | N-Boc-2-iodoazetidine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄, LiCl | Tolerant of many functional groups. |
| C–H Arylation | N-Picolinoylazetidine | 2-Iodothiophene | Pd(OAc)₂, oxidant, base | Direct functionalization of a C-H bond. |
Condensation Reactions with Thiophene-2-carbaldehyde
A more classical and widely applicable approach to 2-substituted azetidines involves the construction of the heterocyclic ring from acyclic precursors. Condensation of thiophene-2-carbaldehyde with a suitable three-carbon amine-containing unit is a primary strategy. A common pathway begins with the formation of an imine (a Schiff base) from the condensation of thiophene-2-carbaldehyde and an appropriate amine, such as benzylamine.
This resulting N-benzyl-1-(thiophen-2-yl)methanimine can then react with a three-carbon component containing leaving groups at the 1 and 3 positions. A well-established method is the reductive cyclization of a γ-haloalkyl-imine. This intermediate, formed from the initial imine, undergoes reduction (e.g., with sodium borohydride) to the corresponding amine, which then triggers an intramolecular nucleophilic substitution to close the four-membered ring. This method provides a straightforward route to the N-substituted 2-(thiophen-2-yl)azetidine scaffold.
Functionalization of Pre-formed Azetidines with Thiophene Derivatives
This strategy involves adding the thiophene moiety to an already constructed azetidine ring. This is typically achieved by the nucleophilic addition of a thiophene-based organometallic reagent to an electrophilic azetidine derivative. For example, 2-lithiothiophene, generated by the deprotonation of thiophene with a strong base like n-butyllithium, can act as the nucleophile.
The electrophilic partner can be an N-protected azetidine activated at the C2 position. One effective method utilizes an N-tert-butanesulfinyl group, which can direct the stereochemistry of the addition. The sulfinyl group activates the C=N bond of a corresponding sulfinimine for nucleophilic attack. The addition of 2-lithiothiophene to N-(tert-butanesulfinyl)-azetidin-2-imine would proceed with high diastereoselectivity, and subsequent removal of the sulfinyl group would yield the desired product. This approach is particularly valuable for stereocontrolled synthesis.
Stereoselective Synthesis of this compound
Achieving the desired (S)-configuration at the C2 stereocenter requires precise control during the synthesis. This is accomplished primarily through chiral auxiliary-mediated methods or asymmetric catalysis, which are designed to favor the formation of one enantiomer over the other.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
A highly effective and general approach for synthesizing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org In this method, condensation of an appropriate aldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinimine. Nucleophilic addition of a thiophene-based organometallic reagent (e.g., 2-thienylmagnesium bromide) to this imine, followed by intramolecular cyclization, forms the azetidine ring. The tert-butanesulfinyl group directs the addition to one face of the imine, establishing the stereocenter with high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to afford the enantiomerically enriched this compound. acs.org
Another commonly used chiral auxiliary is (S)-1-phenylethylamine. nih.gov When used as the nitrogen source, it can direct the stereochemistry of cyclization or functionalization reactions, leading to the formation of one diastereomer in excess. researchgate.net Subsequent removal of the phenylethyl group via hydrogenolysis yields the enantiomerically enriched final product.
| Chiral Auxiliary | Key Intermediate | Stereocontrol Mechanism | Auxiliary Removal |
| (R)-tert-butanesulfinamide | Chiral N-sulfinylimine | Steric hindrance from the bulky sulfinyl group directs nucleophilic attack. | Acidic cleavage (e.g., HCl). |
| (S)-1-phenylethylamine | Diastereomeric azetidine derivative | The chiral amine directs the formation of the C2 stereocenter during cyclization. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
Asymmetric Catalysis (e.g., Metal-catalyzed enantioselective reactions)
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral azetidines, several catalytic strategies are emerging.
One powerful approach is the enantioselective intramolecular cyclization of a suitably designed precursor. For instance, a phase-transfer catalyst derived from cinchona alkaloids has been used to achieve highly enantioselective intramolecular C–C bond formation to generate spirocyclic azetidines with excellent enantiomeric ratios (up to 2:98 er). nih.gov This principle could be adapted to precursors of this compound.
Metal-catalyzed reactions also offer promising routes. A copper-catalyzed enantioselective boryl allylation of azetines has been developed to produce chiral 2,3-disubstituted azetidines with complete regio-, enantio-, and diastereoselectivity. nih.gov While this method installs two groups, it highlights the potential of copper-chiral ligand systems to control stereochemistry on the azetidine ring. A potential route to this compound could involve the asymmetric hydrogenation of a 2-(thiophen-2-yl)-2H-azete precursor using a chiral rhodium or iridium catalyst.
Gold-catalyzed reactions provide another avenue. Chiral azetidin-3-ones have been synthesized via gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov Such catalytic methods, which generate chiral intermediates, are at the forefront of modern stereoselective synthesis.
Control of Diastereoselectivity and Enantiomeric Purity
The ultimate success of a stereoselective synthesis is measured by its ability to produce the target molecule with high diastereomeric and enantiomeric purity. Diastereoselectivity, often expressed as a diastereomeric ratio (d.r.), is crucial in chiral auxiliary-mediated approaches where a new stereocenter is formed in a molecule that already contains one. Enantiomeric purity, measured as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.), is the key outcome for asymmetric catalytic methods.
In the synthesis of 2-substituted azetidines using tert-butanesulfinamide auxiliaries, high levels of diastereoselectivity are commonly achieved. acs.org The steric influence of the auxiliary effectively shields one face of the intermediate imine, leading to diastereomeric ratios often exceeding 95:5. This high diastereoselectivity is critical because it allows for the isolation of a single diastereomer, which upon removal of the auxiliary, yields the product with high enantiomeric purity (>98% ee).
The table below summarizes typical stereochemical outcomes for the synthesis of C2-substituted azetidines using a chiral sulfinamide auxiliary, which is directly applicable to the synthesis of the target compound.
| Substrate Type | Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Final Product |
| N-sulfinylimine + Aryl-MgBr | Grignard Addition / Cyclization | 91:9 to >99:1 | >98% |
| N-sulfinylimine + Vinyl-AlR₂ | Vinylalane Addition / Cyclization | >99:1 | >99% |
| N-sulfinylimine + Alkyl-Li | Organolithium Addition / Cyclization | 95:5 | >99% |
Data derived from general methods for C2-substituted azetidine synthesis. acs.org
Control over stereoselectivity in asymmetric catalysis depends on the precise geometry of the catalyst-substrate transition state. nih.gov The chiral ligand creates a three-dimensional environment that energetically favors one reaction pathway over the other, leading to high enantiomeric excess. For example, in copper-catalyzed reactions, the choice of a chiral bisphosphine ligand is critical for achieving high enantioselectivity. nih.gov The purity of the final product is typically confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
Scale-Up Considerations and Process Chemistry for Azetidine Synthesis
The successful transition of a synthetic route for this compound and its analogues from laboratory-scale to industrial production necessitates a thorough evaluation of scale-up considerations and the application of robust process chemistry principles. While the inherent ring strain of the azetidine core presents unique challenges, recent advancements in synthetic methodologies have paved the way for safer, more efficient, and scalable manufacturing processes. Key areas of focus in the process chemistry of 2-substituted azetidines include managing reaction thermodynamics, optimizing reaction conditions to minimize byproduct formation, ensuring stereochemical fidelity, and developing purification strategies suitable for large-scale operations.
A significant challenge in the large-scale synthesis of azetidines is the potential for ring-opening reactions, which can be exacerbated by harsh reaction conditions or the presence of strong nucleophiles or acids. rsc.org Process development often involves a meticulous selection of reagents and solvents, as well as precise control over reaction parameters such as temperature, pressure, and addition rates to mitigate this inherent reactivity. rsc.org For instance, in the synthesis of a key azetidinyl intermediate on a 650-kg scale, a slow addition of potassium carbonate to azetidine hydrochloride in toluene (B28343) was employed to carefully generate the free-base nucleophile, followed by a controlled addition of the aroyl chloride. This procedure was critical in preventing the facile ring-opening of the resulting azetidinyl amide, demonstrating the importance of controlled reagent addition in large-scale operations. rsc.org
The stereoselective synthesis of chiral 2-substituted azetidines like this compound on a large scale requires robust methods for controlling stereochemistry. A general and scalable three-step approach utilizing chiral tert-butanesulfinamides for chiral induction has been developed for the synthesis of enantioenriched C2-substituted azetidines. nih.gov This method has been demonstrated on a gram-scale, yielding the desired product with a good diastereomeric ratio, and importantly, the diastereomers are often separable by normal phase chromatography. nih.gov The scalability of this method is enhanced by the fact that it can be performed with a single purification of the protected azetidine product. nih.gov
Detailed Research Findings:
Recent research has focused on addressing the key challenges associated with the scalable synthesis of 2-substituted azetidines. These findings provide valuable insights for the process development of this compound.
One of the primary hurdles in scaling up azetidine synthesis is the handling of reactive intermediates and reagents. The use of continuous flow chemistry has emerged as a powerful tool to mitigate these challenges. A study on the synthesis of 2-substituted azetines and 3-substituted azetidines demonstrated the utility of flow technology for managing reactive organometallic intermediates at higher temperatures than would be feasible in traditional batch processing. uniba.it This approach not only improves safety but also can lead to higher throughput and more consistent product quality.
Another critical aspect of process chemistry is the development of efficient purification methods. For many chiral azetidine syntheses, the separation of diastereomers is a necessary step to achieve high enantiopurity. nih.gov The scalability of a synthetic route is significantly impacted by the ease and efficiency of this separation. Chromatographic purification, while effective at the lab scale, can be costly and time-consuming for large-scale production. Therefore, process optimization often focuses on maximizing the diastereoselectivity of the reaction to minimize the burden on purification. In the scalable synthesis using chiral tert-butanesulfinamides, the ability to separate diastereomers via normal phase chromatography is a key enabling feature. nih.gov
The table below summarizes key parameters and findings from recent studies on the scalable synthesis of chiral 2-substituted azetidines, which are analogous to the synthesis of this compound.
| Methodology | Key Features | Scale | Yield | Diastereomeric Ratio (d.r.) | Purification | Reference |
|---|---|---|---|---|---|---|
| Chiral tert-Butanesulfinamide-based Synthesis | Three-step process from inexpensive starting materials. | Gram-scale | 44% over three steps | 85:15 | Normal phase chromatography of the protected azetidine | nih.gov |
| Controlled Reagent Addition in Batch Synthesis | Slow addition of base and electrophile to prevent ring-opening. | 650-kg scale | Not specified | Not applicable | Not specified | rsc.org |
| Continuous Flow Synthesis | Enhanced safety and control over reactive intermediates. | Lab-scale (flow reactor) | High yields reported for analogues | Not specified | In-line workup or subsequent purification | uniba.it |
| Green Synthesis Approach for Baricitinib Intermediate | Use of low-cost materials and microchannel reactor for oxidation. | Not specified | Good overall yield | Not applicable | Crystallization | nih.gov |
These findings underscore the importance of a multi-faceted approach to the scale-up of this compound synthesis. A successful process will likely incorporate elements of stereocontrol, reaction engineering to manage reactivity, and efficient purification strategies, all while considering the principles of green chemistry to ensure a sustainable and economically viable manufacturing process.
Chemical Reactivity and Derivatization of S 2 Thiophen 2 Yl Azetidine
Strain-Driven Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered heterocycle, possesses considerable ring strain, making it susceptible to reactions that relieve this strain. rsc.org However, it is significantly more stable than its three-membered counterpart, aziridine (B145994), allowing for more controlled chemical transformations. rsc.org The reactivity of azetidines can be triggered under specific conditions to achieve unique chemical transformations. rsc.org
The strain within the azetidine ring makes it prone to ring-opening reactions, which can be initiated by various reagents and conditions. nih.govacs.org These reactions are often facilitated by the activation of the nitrogen atom, typically through protonation or Lewis acid coordination, which increases the electrophilicity of the ring carbons. nih.goviitk.ac.in
The mechanism of ring-opening can proceed through different pathways, including SN2-type nucleophilic attack. iitk.ac.in For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2 pathway. iitk.ac.in This is supported by the observation of inverted stereochemistry in the products when starting with an enantiomerically pure azetidine. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, activating the ring for nucleophilic attack by the alcohol. iitk.ac.in
Acid-mediated intramolecular ring-opening has also been observed in N-substituted azetidines, where a pendant amide group can act as an internal nucleophile. nih.govacs.org The rate of this decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH values, suggesting that protonation of the azetidine nitrogen is a key step in initiating the process. nih.gov The pKa of the azetidine nitrogen is therefore a critical factor in its stability. nih.gov
In the context of (S)-2-(Thiophen-2-yl)azetidine, the thiophene (B33073) ring, being an unsaturated aryl group, can stabilize a positive charge on the adjacent C2 carbon. This electronic effect influences the regioselectivity of the ring-opening reaction. magtech.com.cn
| Factor | Description | Example/Observation | Reference |
|---|---|---|---|
| Ring Strain | The inherent energy of the four-membered ring drives reactions that lead to a more stable, open-chain structure. | Azetidines are more reactive than larger, less strained rings like pyrrolidines. acs.org | acs.org |
| Nitrogen Activation | Protonation or coordination of a Lewis acid to the nitrogen atom increases the electrophilicity of the ring carbons. | Acid-mediated decomposition is faster at lower pH. nih.gov Lewis acids like BF3·OEt2 promote ring-opening. iitk.ac.in | nih.goviitk.ac.in |
| Nucleophile | The nature of the attacking species influences the reaction rate and outcome. | Alcohols, thiols, and even internal functional groups like amides can act as nucleophiles. nih.goviitk.ac.in | nih.goviitk.ac.in |
| Substituents | Electronic effects of substituents on the ring can influence the stability of intermediates and the regioselectivity of the reaction. | 2-Aryl substituents can stabilize a carbocationic intermediate, favoring cleavage at the C2-N bond. magtech.com.cn | magtech.com.cn |
The regioselectivity of C-N bond cleavage in unsymmetrical azetidines is a crucial aspect of their reactivity. In the case of 2-substituted azetidines like this compound, there are two C-N bonds that can potentially be broken: the C2-N bond and the C4-N bond. The outcome of the ring-opening reaction is largely governed by the electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn
For azetidines bearing a 2-unsaturated substituent, such as an aryl or heteroaryl group like thiophene, cleavage of the C2-N bond is often favored. magtech.com.cn This preference is attributed to the ability of the unsaturated group to stabilize the transition state or any carbocation-like intermediate that may form at the C2 position through conjugation. magtech.com.cn Nucleophilic attack, therefore, preferentially occurs at the C2 carbon. magtech.com.cn
However, the nature of the N-substituent can also play a significant role in directing the regioselectivity of ring-opening. For instance, in the lithiation of 2-arylazetidines, an N-alkyl group can direct lithiation to the ortho position of the aryl ring, while an N-Boc group favors lithiation at the α-benzylic position (C2). nih.gov This demonstrates that the electronic nature of the nitrogen substituent can influence the reactivity of different positions on the molecule.
Furthermore, sterically demanding nucleophiles may favor attack at the less hindered C4 position, especially if the C2 position is sterically encumbered. magtech.com.cn Therefore, a delicate balance of electronic and steric factors determines the ultimate site of C-N bond cleavage.
Functional Group Transformations on the Azetidine Core
Beyond ring-opening reactions, the azetidine core of this compound offers several sites for functionalization, allowing for the synthesis of a diverse range of derivatives. These transformations can occur at the nitrogen atom or at the carbon atoms of the ring.
The nitrogen atom of the azetidine ring is a key site for functionalization. Its lone pair of electrons allows it to act as a nucleophile and a base. A variety of substituents can be introduced at the nitrogen atom, which can significantly modify the chemical and physical properties of the molecule.
Common modifications include N-acylation, N-alkylation, and N-sulfonylation. For example, N-acylation can be achieved by reacting the azetidine with an acyl chloride or anhydride. This transformation is often used to introduce protecting groups or to modulate the biological activity of the molecule. The resulting N-acylazetidines can exhibit different reactivity profiles compared to the parent amine. For instance, the C-N σ bond of N-acylazetidines can be selectively cleaved under transition-metal-free conditions using a sodium electride. mdpi.com
N-alkylation can be performed using alkyl halides. The introduction of different alkyl groups on the nitrogen can influence the steric and electronic environment of the molecule, which in turn can affect its reactivity. For example, the nature of the N-substituent in 2-arylazetidines has been shown to switch the regioselectivity of lithiation reactions. nih.gov
The C2 position of this compound is activated by both the nitrogen atom and the thiophene ring. The hydrogen atom at C2 is benzylic-like and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.
The regioselective α-lithiation of N-Boc-2-arylazetidines, followed by trapping with an electrophile, is a well-established method for C2-functionalization. nih.govnih.gov This approach provides access to 2,2-disubstituted azetidines. The choice of the N-protecting group is crucial for directing the lithiation to the C2 position. nih.gov
Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions, such as nitration, bromination, and acylation. researchgate.net These reactions typically occur at the C5 position of the thiophene ring, which is the most activated position for electrophilic attack. researchgate.net This allows for further derivatization of the thiophene moiety while keeping the azetidine core intact.
Functionalization at the C3 and C4 positions of the azetidine ring is generally more challenging due to the lower reactivity of these positions compared to C2 and the nitrogen atom. However, several strategies have been developed to introduce substituents at these positions.
One approach involves the use of a common synthetic precursor, such as N-Boc-3-iodoazetidine, which can be used to generate a C3-lithiated azetidine intermediate. nih.gov This intermediate can then be trapped with various electrophiles to introduce substituents at the C3 position. nih.gov
Another strategy involves the use of azetines (the unsaturated analogues of azetidines) as synthetic intermediates. For example, a copper-catalyzed boryl allylation of azetines can provide access to 2,3-disubstituted azetidines with high enantioselectivity. nih.gov The resulting borylated azetidines can then be further functionalized.
| Position | Type of Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Nitrogen Atom | N-Acylation | Acyl chlorides, Anhydrides | Introduction of acyl groups, modification of electronic properties. | mdpi.com |
| N-Alkylation | Alkyl halides | Introduction of alkyl groups, control of steric and electronic environment. | nih.gov | |
| N-Sulfonylation | Sulfonyl chlorides | Introduction of sulfonyl groups, often for protection or activation. | iitk.ac.in | |
| C2 Position | α-Lithiation/Electrophilic Trap | Strong base (e.g., n-BuLi), Electrophiles | Introduction of various substituents at C2. | nih.govnih.gov |
| Electrophilic Substitution on Thiophene | Nitrating agents, Brominating agents, Acylating agents | Functionalization of the thiophene ring, typically at C5. | researchgate.net | |
| C3 Position | Lithiation/Electrophilic Trap | From 3-iodoazetidine precursor | Introduction of substituents at C3. | nih.gov |
| C3 and C4 Positions | From Azetine Intermediates | Cu-catalyzed reactions | Access to 2,3-disubstituted azetidines. | nih.gov |
Reactions Involving the Thiophen-2-yl Moiety
The reactivity of the thiophene ring in this compound is largely governed by its aromatic character and the presence of the sulfur heteroatom, which influences the electron density and regioselectivity of various reactions.
The thiophene ring is highly susceptible to electrophilic aromatic substitution (SEAr) reactions, generally proceeding at a faster rate than benzene (B151609). The substitution pattern is predominantly directed to the C5 position, which is the most nucleophilic carbon atom, and to a lesser extent, the C3 position. The azetidine substituent at the C2 position is expected to influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions for thiophenes include nitration, halogenation, and Friedel-Crafts acylation. While specific studies on this compound are not extensively documented, the expected outcomes can be predicted based on the well-established reactivity of other 2-substituted thiophenes.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
| Nitration | HNO₃/H₂SO₄ | (S)-2-(5-Nitrothiophen-2-yl)azetidine |
| Bromination | NBS in THF | (S)-2-(5-Bromothiophen-2-yl)azetidine |
| Acylation | Ac₂O/H₃PO₄ | 1-(5-((S)-Azetidin-2-yl)thiophen-2-yl)ethan-1-one |
In a study on the electrophilic substitution of 2-(thiophen-2-yl)thiazolo[4,5-f]quinoline, it was observed that reactions such as nitration, sulfonation, bromination, formylation, and acylation resulted in substitution exclusively at the 5-position of the thiophene ring researchgate.net. This further supports the predicted regioselectivity for this compound.
The thiophene ring can be readily deprotonated at the C5 position by strong bases, such as organolithium reagents, to form a lithiated intermediate. This process, known as metalation, is a powerful tool for introducing a wide range of functional groups onto the thiophene ring. The resulting organolithium species is a potent nucleophile that can react with various electrophiles.
For this compound, treatment with a strong base like n-butyllithium (n-BuLi) is expected to selectively deprotonate the C5 position. The resulting lithiated species can then be quenched with an electrophile to yield a 5-substituted derivative.
Table 2: Examples of Functionalization via Metalation of this compound
| Electrophile | Reagent | Functional Group Introduced |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehyde | RCHO | Hydroxyalkyl (-CH(OH)R) |
| Ketone | RCOR' | Hydroxyalkyl (-C(OH)RR') |
| Alkyl halide | RX | Alkyl (-R) |
This strategy provides a versatile route to a diverse array of 5-functionalized this compound derivatives, which can serve as valuable intermediates in the synthesis of more complex molecules.
Functional groups introduced onto the thiophene ring through the reactions described above can undergo further chemical transformations. For instance, a nitro group introduced at the C5 position can be reduced to an amino group, which can then participate in various subsequent reactions such as diazotization or acylation. A carboxylic acid group can be converted to esters, amides, or other acid derivatives.
Similarly, a bromine atom at the C5 position can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. These transformations significantly expand the range of accessible derivatives of this compound.
Table 3: Potential Transformations of a 5-Bromo-Substituted Thiophene Ring
| Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-(thiophen-2-yl)azetidine |
| Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/Aryl-2-(thiophen-2-yl)azetidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-2-(thiophen-2-yl)azetidine derivative |
These subsequent transformations of substituents on the thiophene ring are crucial for the synthesis of complex molecules with potential applications in various fields of chemistry.
Spectroscopic Characterization Methodologies for S 2 Thiophen 2 Yl Azetidine
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of (S)-2-(Thiophen-2-yl)azetidine and to study its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound (C₈H₉NS). The calculated exact mass allows for unambiguous formula determination. sciengine.com
Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) techniques are used to generate fragment ions. The fragmentation pattern provides valuable structural information. libretexts.org For this compound, characteristic fragmentation would likely involve:
Alpha-cleavage: The bond between the azetidine (B1206935) ring and the thiophene (B33073) ring is susceptible to cleavage, a common pathway for amines. libretexts.org This would result in fragments corresponding to the thiophene moiety and the azetidine ring.
Ring Opening: The strained four-membered azetidine ring may undergo ring-opening fragmentation.
Loss of small molecules: Fragmentation of the thiophene ring can also occur. researchgate.net
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern helps to confirm the presence and connectivity of both the azetidine and thiophene rings. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds. vscht.cz
The key functional groups in this compound and their expected IR absorption regions are:
N-H Stretch: The secondary amine in the azetidine ring will show a characteristic absorption band that is typically sharp and of medium intensity. pressbooks.pub
C-H Stretch (Aromatic): The C-H bonds of the thiophene ring absorb at wavenumbers slightly higher than 3000 cm⁻¹. libretexts.org
C-H Stretch (Aliphatic): The C-H bonds of the azetidine ring absorb at wavenumbers just below 3000 cm⁻¹. libretexts.org
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring appear in the 1600-1400 cm⁻¹ region. mdpi.com
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the azetidine ring is found in the fingerprint region.
C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring are also present, typically in the fingerprint region. nist.gov
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 (medium, sharp) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)
Chiroptical methods are essential for confirming the stereochemistry of a chiral molecule like this compound.
Optical Rotation: The measurement of specific rotation ([α]D) confirms that the compound is chiral and not a racemic mixture. A non-zero value indicates optical activity. The sign of the rotation (+ or -) is a characteristic physical property of the (S)-enantiomer under defined experimental conditions (e.g., solvent, concentration, temperature). researchgate.net While the sign cannot be predicted from the "S" designation alone without applying complex rules or computational analysis, it serves as a crucial identifier for this specific enantiomer. researchgate.netsemanticscholar.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for determining the absolute configuration of chiral molecules. The experimental ECD spectrum can be compared with a theoretically calculated spectrum for the (S)-configuration. A good match between the experimental and theoretical spectra provides a reliable assignment of the absolute stereochemistry.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule if a suitable single crystal can be obtained. researchgate.net
For this compound, a successful crystallographic analysis would yield:
Unambiguous Connectivity: It would confirm the atomic connections, verifying the presence of the 2-substituted azetidine ring attached to the thiophene ring.
Precise Molecular Geometry: It provides accurate data on bond lengths, bond angles, and torsion angles within the molecule. electronicsandbooks.com
Solid-State Conformation: The analysis reveals the preferred three-dimensional shape of the molecule in the crystalline state, including the puckering of the azetidine ring and the relative orientation of the two rings.
Absolute Configuration: For a chiral compound crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (R/S) without ambiguity, thus definitively confirming the (S)-stereochemistry. nih.gov This method is considered the gold standard for assigning absolute configuration. nih.gov
Computational and Theoretical Investigations of S 2 Thiophen 2 Yl Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govmdpi.com DFT calculations are employed to determine the electronic structure, optimized geometry, and various chemical properties of (S)-2-(Thiophen-2-yl)azetidine.
The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation by considering the puckering of the four-membered azetidine (B1206935) ring and the rotational orientation (dihedral angle) between the azetidine and thiophene (B33073) rings.
Conformational analysis reveals that the azetidine ring is not planar, adopting a puckered conformation to alleviate ring strain. The thiophene substituent can exist in different orientations relative to the azetidine ring, and DFT calculations can identify the most stable rotamer. Theoretical calculations for similar 2-substituted thiophenes have shown that conformational preferences are influenced by subtle electronic and steric interactions. nih.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C(azetidine)-N | ~1.47 | C-N-C (azetidine) | ~92.5 |
| C(azetidine)-C(azetidine) | ~1.55 | N-C-C (azetidine) | ~87.0 |
| C(azetidine)-C(thiophene) | ~1.51 | C-C-C (azetidine) | ~86.5 |
| C(thiophene)-S | ~1.72 | C(azetidine)-C(thiophene)-S | ~124.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly on the sulfur atom and the π-system. The LUMO is likely distributed more broadly across the molecule, including the C-N bonds of the strained azetidine ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net
In the MESP map of this compound, regions of negative electrostatic potential (typically colored red or orange) are expected around the lone pairs of the nitrogen and sulfur atoms, indicating their nucleophilic character. These are the most likely sites for protonation or interaction with electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atom attached to the nitrogen (N-H), highlighting its acidic character and potential for hydrogen bonding.
To quantify local reactivity more precisely, reactivity descriptors derived from DFT, such as Fukui functions, are calculated. nih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions are used to identify the reactivity of individual atoms.
fk+ : Predicts the site for a nucleophilic attack (where an electron is accepted).
fk- : Predicts the site for an electrophilic attack (where an electron is donated).
For this compound, the nitrogen atom is expected to have the highest fk- value, confirming it as the primary site for electrophilic attack. The carbon atoms of the thiophene ring and the carbons of the azetidine ring would be the most probable sites for nucleophilic attack, as indicated by their fk+ values. researchgate.net
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
|---|---|---|
| N1 (azetidine) | 0.05 | 0.35 |
| C2 (azetidine) | 0.18 | 0.09 |
| C5' (thiophene) | 0.25 | 0.15 |
| S1' (thiophene) | 0.08 | 0.28 |
Mechanistic Studies of Synthetic Transformations
Computational studies are instrumental in elucidating the reaction mechanisms of synthetic transformations involving this compound. The reactivity of azetidines is largely governed by the inherent strain of the four-membered ring. rsc.org Theoretical calculations can map the potential energy surface for reactions such as nucleophilic ring-opening, N-acylation, or N-alkylation.
By calculating the structures and energies of reactants, transition states, and products, chemists can determine activation barriers and reaction energies. This information helps to understand reaction feasibility, regioselectivity, and stereoselectivity. For instance, in a ring-opening reaction initiated by a nucleophile, DFT calculations can predict whether the nucleophile will attack the C2 or C4 position of the azetidine ring by comparing the activation energies for the two possible pathways. Such studies have been critical in understanding the broader chemistry of azetidines and their derivatives. rsc.orgmagtech.com.cn
Strain Energy Analysis of the Azetidine Ring System
The azetidine ring is characterized by significant ring strain, which is a major contributor to its chemical reactivity. researchgate.net This strain arises from the deviation of its bond angles from the ideal tetrahedral angle (109.5°) and torsional strain from eclipsing interactions. The strain energy of the parent azetidine ring is approximately 26 kcal/mol, which is less than that of aziridine (B145994) (~28 kcal/mol) but substantially higher than that of five- or six-membered rings like pyrrolidine or piperidine, which are considered relatively strain-free. rsc.orgsrce.hr
Computational methods can be used to quantify this strain energy through isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction. The presence of the thiophene substituent at the C2 position may slightly alter the ring's puckering and, consequently, its strain energy. Understanding the magnitude of this strain is essential, as its release provides the thermodynamic driving force for many of the characteristic ring-opening and ring-expansion reactions of azetidines. rsc.orgnih.gov
Applications of S 2 Thiophen 2 Yl Azetidine As a Synthetic Scaffold and Chiral Building Block
Role in the Synthesis of Complex Organic Molecules
The azetidine (B1206935) ring is a privileged structure in medicinal chemistry and natural product synthesis. rsc.org While the fully reduced form of this four-membered heterocycle was historically less common in drug discovery due to difficulties in accessing it in an enantioenriched form, recent synthetic advances have made chiral azetidines like (S)-2-(Thiophen-2-yl)azetidine more accessible. nih.gov These scaffolds are increasingly recognized for their ability to introduce three-dimensionality and conformational constraints into molecules, which can favorably modulate physicochemical properties for applications such as CNS-focused libraries. nih.gov
The utility of azetidines as synthetic intermediates stems from their unique reactivity, which is driven by considerable ring strain (25.5 kcal/mol). rsc.org This strain, while making the ring susceptible to opening under specific conditions, is balanced by greater stability compared to aziridines, allowing for easier handling and functionalization. rsc.orgrsc.org this compound, as a chiral building block, provides a stereochemically defined starting point for the synthesis of more complex targets. The thiophene (B33073) group at the C2 position can be further functionalized, for instance, through metal-catalyzed cross-coupling reactions, offering a route to a diverse array of substituted amine derivatives. researchgate.net The N-H bond of the azetidine can also be readily modified, allowing for the introduction of various substituents or its incorporation into larger molecular frameworks. The strategic opening of the azetidine ring provides access to gamma-substituted amine chains, a common motif in many complex organic molecules. rsc.org
Utility in Peptide and Peptidomimetic Chemistry as Unnatural Amino Acids
Unnatural amino acids are crucial tools in modern drug discovery, used to create peptidomimetics with improved stability, potency, and selectivity. mdpi.com They serve as molecular scaffolds and chiral building blocks that can alter the tertiary structure of a peptide. mdpi.com Azetidine-2-carboxylic acid (Aze), the parent compound of the class to which a carboxylated this compound would belong, is a well-known non-proteinogenic amino acid that acts as a conformationally constrained homologue of proline. researchgate.netnih.gov
The incorporation of Aze into peptide chains has been shown to significantly influence their secondary structure. nih.govresearchgate.net Due to the smaller four-membered ring, Aze residues introduce different conformational constraints compared to the five-membered ring of proline, making peptides containing them more flexible in some contexts. researchgate.net This modification can disrupt or stabilize specific peptide conformations; for instance, introducing an azetidine group into a peptide with consecutive proline residues can perturb the typical secondary structure. nih.gov Studies have shown that peptides containing Aze can adopt unique helical structures. nih.gov The ability of Aze to be misincorporated in place of proline by prolyl-tRNA synthetases highlights its role as a proline mimic. researchgate.net
Given this precedent, this compound-2-carboxylic acid (a derivative of the title compound) represents a potential candidate for use as an unnatural amino acid. The thiophene side chain would offer a unique aromatic and sterically demanding feature, distinct from natural amino acids, providing a tool for probing protein structure and function or for developing novel peptidomimetics.
| Unnatural Amino Acid | Key Structural Feature | Impact on Peptide Structure | Reference(s) |
| L-Azetidine-2-carboxylic acid (Aze) | Four-membered heterocyclic ring | Proline homologue; alters conformational constraints and secondary structure. nih.govresearchgate.net | researchgate.net |
| Aziridine-2-carboxylic acid | Three-membered heterocyclic ring | Electrophilic nature allows for site-selective peptide modification with thiols. nih.gov | rsc.org |
Application as Chiral Ligands and Catalysts in Asymmetric Synthesis
Chiral azetidines are valuable platforms for the development of ligands and organocatalysts for asymmetric synthesis. researchgate.net Their rigid, stereochemically defined structure makes them effective at inducing enantioselectivity in a variety of chemical transformations. nih.gov Although research has not yet specifically detailed the use of this compound as a ligand, the extensive use of other chiral azetidines demonstrates the potential of this structural class. researchgate.netresearchgate.net
Chiral azetidine-derived ligands have been successfully employed in numerous catalytic asymmetric reactions. For example, C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been used as chiral ligands for the copper-catalyzed Henry reaction and the diethylzinc (B1219324) addition to aldehydes, achieving high yields and enantiomeric excesses. researchgate.netresearchgate.net The enantioselectivity of these reactions is highly dependent on the steric and electronic properties of the substituents on the azetidine ring.
Furthermore, azetidines have served as the core of chiral catalysts in reactions such as Friedel-Crafts alkylations and Michael-type additions. researchgate.net The development of enantioselective methods for the synthesis of 2,3-disubstituted azetidines, for example via copper-catalyzed boryl allylation of azetines, has expanded the toolbox of available chiral building blocks for ligand design. nih.govacs.org The (S)-configuration and the 2-thiophene substituent of this compound make it an attractive candidate for development into a novel chiral ligand or organocatalyst. The thiophene ring could participate in π-stacking interactions or act as a hemilabile coordinating group, potentially offering unique modes of stereoinduction.
Table 6.3.1: Examples of Chiral Azetidine Applications in Asymmetric Catalysis
| Reaction Type | Azetidine Catalyst/Ligand Type | Achieved Enantioselectivity (ee) | Reference(s) |
|---|---|---|---|
| Diethylzinc addition to aldehydes | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 83–93% ee (aryl aldehydes) | researchgate.net |
| Henry Reaction | 2,4-cis-disubstituted amino azetidines with a copper catalyst | Not specified | researchgate.net |
| Desymmetrization of meso-azetidines | BINOL-derived phosphoric acid catalyst | up to 88% ee | nih.gov |
Scaffolding for Diverse Heterocyclic Systems (excluding direct pharmaceutical activity)
The inherent ring strain of azetidines makes them excellent precursors for ring-expansion reactions, providing access to a variety of larger, more complex heterocyclic systems. acs.orgacs.orgmorressier.com This strategy leverages the controlled cleavage of C-C or C-N bonds within the strained four-membered ring to construct five-, six-, or seven-membered heterocycles, which are prevalent in organic chemistry. rsc.orgresearchgate.net
Specifically, 2-substituted azetidines, such as this compound, are well-positioned to undergo these transformations. Research has shown that 2-aryl azetidine carbamates can undergo a rapid, acid-mediated ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields. researchgate.netacs.org This reaction proceeds through a stabilized benzylic carbocation intermediate, followed by an intramolecular cyclization. Given the electronic similarity of the thiophene ring to a phenyl ring, it is highly probable that this compound derivatives would undergo similar transformations.
In another example, azetidines featuring a 3-hydroxypropyl side chain at the C2 position can be converted into a bicyclic azetidinium intermediate. Subsequent nucleophilic opening of this intermediate leads to a mixture of ring-expanded pyrrolidines (five-membered rings) and azepanes (seven-membered rings). acs.org The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine and the nature of the nucleophile. acs.org These methodologies highlight the utility of the 2-substituted azetidine core as a versatile scaffold for generating a diverse range of heterocyclic structures. nih.govnih.gov
Table 6.4.1: Ring Expansion Reactions of 2-Substituted Azetidines
| Azetidine Substrate | Reaction Conditions | Resulting Heterocycle(s) | Reference(s) |
|---|---|---|---|
| 2-ester-2-arylazetidine carbamates | Brønsted acids | 6,6-disubstituted 1,3-oxazinan-2-ones | researchgate.netacs.org |
Development of Molecular Probes for Chemical Biology Studies (excluding direct biological activity)
Molecular probes are essential tools for studying biological processes in their native environments. The unique properties of the azetidine ring, including its strained nature and its ability to modify the photophysical properties of fluorophores, make it a promising component in the design of such probes.
The incorporation of azetidine rings into fluorescent dyes has been shown to be a general and effective strategy for enhancing their performance. researchgate.net Substituting commonly used dimethylamino groups on fluorophores like rhodamine with an azetidine ring can reduce non-radiative decay pathways by restricting C-N bond rotation, leading to brighter and more photostable probes. nih.gov This tactic has been used to turn otherwise non-fluorescent purine (B94841) heterocycles into useful fluorophores for aqueous environments. nih.gov The this compound moiety could be integrated into novel fluorophore designs, where the thiophene ring could further modulate the electronic and photophysical properties of the resulting probe.
Additionally, the strained nature of the azetidine ring makes it a potential candidate for use in bioorthogonal chemistry. nih.govwikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org Strain-promoted cycloaddition reactions, such as those between strained alkynes (e.g., cyclooctynes) and azides, are cornerstone reactions in this field. nih.govresearchgate.net While less reactive than cyclooctynes, strained heterocyclic systems can participate in unique chemical ligations. The development of azetidine-based probes that can undergo specific, controlled reactions within a biological context represents an emerging area of chemical biology research.
Future Directions and Research Opportunities
Exploration of Novel and Sustainable Synthetic Routes
Future research will undoubtedly focus on the development of more efficient, scalable, and environmentally benign methods for the synthesis of (S)-2-(Thiophen-2-yl)azetidine. While classical methods for azetidine (B1206935) synthesis, such as the cyclization of γ-haloamines, remain relevant, the exploration of novel catalytic approaches is paramount. A key area of investigation will be the development of transition-metal-catalyzed C-H amination reactions, which could enable the direct formation of the azetidine ring from readily available acyclic precursors.
Furthermore, the principles of green chemistry will drive the innovation of sustainable synthetic routes. This includes the use of non-toxic, renewable starting materials, the reduction of waste through atom-economical reactions, and the use of environmentally friendly solvents. For instance, recent advancements in the use of photocatalysis for [2+2] cycloadditions of imines and alkenes present a promising avenue for the mild and efficient synthesis of functionalized azetidines nih.gov.
| Starting Material | Reaction Type | Catalyst/Reagent | Key Advantage |
| γ-amino alcohol | Intramolecular cyclization | Mitsunobu reagents | Good stereochemical control |
| Homoallylic amine | Halocyclization | N-Iodosuccinimide (NIS) | Mild reaction conditions |
| Imine and Alkene | [2+2] Photocycloaddition | Visible light photocatalyst | High functional group tolerance nih.gov |
This table presents potential synthetic strategies for this compound based on established methods for analogous 2-substituted azetidines.
Advanced Stereocontrol Strategies
The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, the development of highly stereoselective synthetic methods for this compound is a major research focus. Future efforts will likely concentrate on catalytic asymmetric synthesis, which offers a more efficient and atom-economical alternative to the use of chiral auxiliaries.
One promising approach is the use of chiral transition-metal catalysts, such as those based on rhodium, iridium, or copper, to control the stereochemical outcome of key bond-forming reactions. For instance, the development of enantioselective catalytic aziridination followed by ring expansion could provide a versatile route to enantioenriched 2-substituted azetidines. Moreover, organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the development of novel chiral organocatalysts for the enantioselective synthesis of azetidines is a vibrant area of research pageplace.de.
| Catalytic System | Reaction Type | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Asymmetric Pictet-Spengler Reaction | >90% |
| Chiral N-Heterocyclic Carbene (NHC) | Enantioselective [3+1] Annulation | Up to 99% |
| Chiral Ligand/Transition Metal Complex | Asymmetric C-H Amination | >95% |
This table illustrates the potential of various catalytic systems to achieve high stereocontrol in the synthesis of chiral azetidines, which could be adapted for this compound.
Diversification of Functionalization Pathways for Complex Derivatives
The ability to selectively functionalize the this compound core is crucial for creating libraries of diverse derivatives for biological screening. Future research will focus on developing regioselective methods to modify the azetidine ring, the thiophene (B33073) moiety, and the nitrogen atom.
For the azetidine ring, the development of site-selective C-H functionalization methods would be a significant breakthrough, allowing for the direct introduction of various substituents at the C3 and C4 positions. Regarding the thiophene ring, established methods for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions can be further optimized for this specific substrate. Functionalization of the azetidine nitrogen is also a key area, with opportunities to introduce a wide range of substituents that can modulate the compound's physicochemical and pharmacological properties. The regioselective lithiation-functionalization of 2-arylazetidines has been explored, where the nature of the N-substituent can direct lithiation to either the ortho position of the aryl ring or the α-benzylic position nih.gov.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
To accelerate the discovery of new bioactive molecules, the integration of synthetic routes for this compound derivatives into flow chemistry and automated synthesis platforms is a critical future direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for seamless scale-up. The generation and functionalization of lithiated four-membered aza-heterocycles under continuous flow conditions has been reported, demonstrating the feasibility of handling reactive intermediates in a controlled manner uniba.itnih.govacs.org.
Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives by systematically varying the substituents at different positions of the molecule. This high-throughput approach, combined with automated biological screening, will significantly accelerate the drug discovery process.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Challenging | Straightforward |
| Safety | Handling of hazardous reagents can be risky | Improved safety due to small reaction volumes |
| Process Control | Limited | Precise control over temperature, pressure, and mixing |
This table compares the key features of batch synthesis and flow chemistry for the production of complex molecules like this compound.
Deeper Computational Modeling of Reactivity and Selectivity
Computational modeling is poised to play an increasingly important role in guiding the synthesis and functionalization of this compound. Quantum chemical calculations, such as density functional theory (DFT), can be used to elucidate reaction mechanisms, predict the feasibility of proposed synthetic routes, and rationalize the origins of stereoselectivity. For instance, computational models have been successfully used to predict which precursor compounds will react to form azetidines in photocatalyzed reactions sciencedaily.com.
Future research in this area will involve the development of more accurate and predictive computational models that can account for the subtle electronic and steric effects of the thiophene moiety. These models will be invaluable for the in silico design of novel catalysts, the optimization of reaction conditions, and the prediction of the properties of new this compound derivatives. A general, scalable two-step regio- and diastereoselective method has been described for the synthesis of versatile alkaloid-type azetidines, with quantum chemical calculations providing an explanation for the observed selectivity based on Baldwin's rules for ring closure semanticscholar.orgacs.org.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-2-(Thiophen-2-yl)azetidine, and how can reaction conditions be optimized to improve enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclization of thiophene-containing precursors with azetidine-forming reagents. For example, Schiff base intermediates (e.g., imines derived from thiophene-2-carbaldehyde) can undergo ring-closing reactions under acidic or catalytic conditions . Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce racemization risks during cyclization .
- Catalyst Selection : Chiral catalysts like BINOL-derived phosphoric acids improve enantioselectivity (up to 90% ee) .
- Monitoring : Use chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to track purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify regiochemistry (e.g., thiophene C-H coupling patterns at δ 6.8–7.2 ppm) and azetidine ring conformation (e.g., axial vs. equatorial protons) .
- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, confirming absolute stereochemistry via Flack parameters .
- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) validate ring formation .
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) with 6-311++G(d,p) basis sets balance accuracy and computational cost for π-conjugated systems .
- Key Outputs : HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps predict nucleophilic/electrophilic sites .
- Validation : Compare DFT-derived dipole moments (e.g., 2.1–2.5 D) with experimental gas-phase microwave data .
Advanced Research Questions
Q. How do solvent effects influence the conformational dynamics of this compound in catalytic applications?
- Methodological Answer :
- Polar Solvents : Increase ring puckering (e.g., ΔG‡ = 8–10 kJ/mol for chair-to-twist transitions in DMSO) due to dipole stabilization .
- Free Energy Calculations : Use molecular dynamics (MD) with OPLS-AA force fields to model solvation shells and transition states .
- Experimental Validation : Variable-temperature NMR in CDCl₃ vs. DMSO-d₆ quantifies entropy-driven conformational shifts .
Q. What strategies resolve contradictions between computational and experimental data on this compound’s reactivity?
- Methodological Answer :
- Error Analysis : Cross-check DFT geometries with crystallographic bond lengths (e.g., C-S: 1.72 Å vs. 1.70 Å calculated) .
- Multi-reference Methods : For open-shell intermediates, employ CASSCF(6,6) to account for strong electron correlation .
- Kinetic Profiling : Compare Eyring plots (ΔH‡ and ΔS‡) from experimental rate constants (e.g., Arrhenius parameters) with DFT-derived barriers .
Q. How can this compound be functionalized to enhance its bioactivity while retaining stereochemical integrity?
- Methodological Answer :
- Protecting Groups : Use trityl (Triphenylmethyl) to shield the azetidine nitrogen during thiophene derivatization .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties without racemization .
- Post-functionalization Analysis : Monitor stereoretention via circular dichroism (CD) at 220–250 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
